Brevinin-2-OA8
Description
Brevinin-2-OA8 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from the skin secretions of amphibians, particularly frogs. These peptides are part of the host defense mechanism, providing rapid protection against microbial pathogens. This compound is characterized by a linear α-helical structure in its N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box), a hallmark of many Brevinin-2 peptides . Its primary sequence typically includes a high proportion of hydrophobic residues (e.g., leucine, valine) and positively charged amino acids (e.g., lysine, arginine), enabling membrane disruption via electrostatic interactions with microbial lipid bilayers .
Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) with minimum inhibitory concentrations (MICs) ranging from 2–16 µM. It also demonstrates moderate hemolytic activity against mammalian erythrocytes, a common limitation of cationic AMPs due to non-specific membrane targeting .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GVLATVKNLLNGTGDGAAQSVLKTLSCKLSNDC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-2-OA8 shares structural and functional similarities with other Brevinin-2 family peptides and amphibian-derived AMPs. Below is a detailed comparison with two closely related compounds: Brevinin-2ENa and Ranatuerin-2 .
Structural Comparison
| Feature | This compound | Brevinin-2ENa | Ranatuerin-2 |
|---|---|---|---|
| Length (residues) | 24 | 25 | 20 |
| Rana Box Presence | Yes (C-terminal cyclic) | Yes | No |
| Net Charge | +5 | +4 | +6 |
| Key Motifs | GIGKVLHSAKKVFPSIFCSVTK | GIGKLLHSAKKFAGKAFVGEIMNS | FLPLLAGLAANFLPKIFKR |
- Brevinin-2ENa : Shares the Rana box and α-helical structure but differs in residue composition (e.g., phenylalanine at position 18), enhancing its stability against proteolytic degradation .
- Ranatuerin-2 : Lacks the Rana box but has a shorter, highly cationic sequence, enabling stronger electrostatic binding to bacterial membranes .
Functional Comparison
| Property | This compound | Brevinin-2ENa | Ranatuerin-2 |
|---|---|---|---|
| MIC (µM) vs. E. coli | 4–8 | 2–4 | 1–2 |
| Hemolytic Activity | 15% lysis at 32 µM | 10% lysis at 32 µM | 25% lysis at 16 µM |
| Anticancer Activity | IC₅₀ = 20 µM (MCF-7 cells) | IC₅₀ = 50 µM | Not reported |
- Brevinin-2ENa demonstrates superior antibacterial potency due to enhanced hydrophobicity but lower anticancer efficacy compared to this compound .
- Ranatuerin-2 shows stronger bactericidal activity but higher hemolysis, limiting therapeutic utility .
Mechanistic Differences
- This compound : Combines pore formation and intracellular targeting (e.g., DNA binding) for antimicrobial action .
- Ranatuerin-2 : Relies solely on membrane depolarization, leading to faster bacterial killing but greater off-target toxicity .
Research Findings and Clinical Implications
- Synergy with Antibiotics: this compound reduces MICs of ciprofloxacin by 4-fold against drug-resistant P.
- Stability: Unlike Brevinin-2ENa, this compound is susceptible to serum proteases, necessitating structural modifications (e.g., D-amino acid substitution) for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
